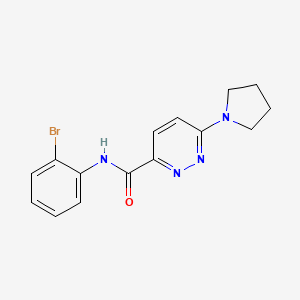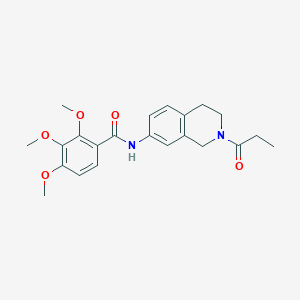
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-chloro-6-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-chloro-6-fluorobenzamide (also known as N-acetyl-TQ-2CFB) is a small molecule that has been studied for its potential therapeutic applications in a range of conditions. It belongs to the class of compounds known as benzamides, which are characterized by their ability to bind to proteins and modulate their activity. N-acetyl-TQ-2CFB has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and neuroprotective effects.
Scientific Research Applications
N-acetyl-TQ-2CFB has been studied for its potential therapeutic applications in a range of conditions. It has been shown to possess anti-inflammatory, anti-cancer, anti-viral, and neuroprotective effects, as well as potential applications in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders. In addition, it has been investigated for its ability to modulate the activity of enzymes involved in the metabolism of drugs, and its potential as an anti-diabetic agent.
Mechanism of Action
N-acetyl-TQ-2CFB has been found to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are important mediators of inflammation. In addition, it has been found to modulate the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450, and to possess anti-cancer, anti-viral, and neuroprotective properties.
Biochemical and Physiological Effects
N-acetyl-TQ-2CFB has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and neuroprotective effects. In addition, it has been found to possess the ability to modulate the activity of enzymes involved in the metabolism of drugs, and its potential as an anti-diabetic agent.
Advantages and Limitations for Lab Experiments
N-acetyl-TQ-2CFB has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a wide range of biological activities. However, it also has some limitations. It is a relatively small molecule, and its ability to bind to proteins is limited. In addition, its effects on enzymes involved in drug metabolism may be unpredictable, making it difficult to predict the effects of its use in clinical settings.
Future Directions
N-acetyl-TQ-2CFB has many potential applications in the field of medicine, and further research is needed to fully understand its therapeutic potential. Future research should focus on its ability to modulate the activity of enzymes involved in drug metabolism, its potential as an anti-diabetic agent, and its ability to modulate the activity of proteins involved in inflammation. In addition, further research should focus on its potential applications in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders. Finally, further research should focus on the development of new methods for the synthesis of N-acetyl-TQ-2CFB, as well as the development of new derivatives with improved biological activity.
Synthesis Methods
N-acetyl-TQ-2CFB was first synthesized using a multi-step procedure starting from 1,2,3,4-tetrahydroisoquinoline. The synthesis begins with the condensation reaction of 1,2,3,4-tetrahydroisoquinoline and 2-chloro-6-fluorobenzoyl chloride in the presence of sodium hydroxide and dimethylformamide. The resulting product is then treated with acetic anhydride to yield N-acetyl-TQ-2CFB.
properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-chloro-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2/c1-11(23)22-8-7-12-5-6-14(9-13(12)10-22)21-18(24)17-15(19)3-2-4-16(17)20/h2-6,9H,7-8,10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFGDYIKSDAOOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-chloro-6-fluorobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-fluorophenyl)methyl]-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B6501267.png)

![N-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B6501284.png)




![2-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-4,6-dimethyl-1,3-benzothiazole](/img/structure/B6501317.png)
![1-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole hydrochloride](/img/structure/B6501328.png)

![3-(phenylsulfanyl)-N-[(pyridin-3-yl)methyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B6501338.png)


